molecular formula C11H11F3O3 B6341186 Ethyl 3-methoxy-5-(trifluoromethyl)benzoate CAS No. 1214329-30-2

Ethyl 3-methoxy-5-(trifluoromethyl)benzoate

Cat. No.: B6341186
CAS No.: 1214329-30-2
M. Wt: 248.20 g/mol
InChI Key: AFNOKGBDZQNTIX-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-5-(trifluoromethyl)benzoate (CAS 1214329-30-2) is a high-purity organic compound with the molecular formula C 11 H 11 F 3 O 3 and a molecular weight of 248.20 g/mol [ ]. This ester is characterized by a benzoate core structure substituted with both a methoxy group and a trifluoromethyl (-CF 3 ) group in a meta-relationship, a configuration frequently sought after in modern drug discovery. The incorporation of the -CF 3 group is a strategic maneuver in medicinal chemistry, as it can significantly influence a compound's pharmacokinetic profile by enhancing its metabolic stability, modulating lipophilicity, and affecting membrane permeability [ ]. As a versatile chemical building block, it is primarily used in research and development as a key intermediate for the synthesis of more complex, biologically active molecules. Its structure makes it particularly valuable for constructing compound libraries aimed at discovering new therapeutic agents, especially in the development of small-molecule inhibitors and receptor modulators. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methoxy-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-3-17-10(15)7-4-8(11(12,13)14)6-9(5-7)16-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNOKGBDZQNTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Methoxy 5 Trifluoromethyl Benzoate

De Novo Synthesis Strategies from Simpler Precursors

The construction of Ethyl 3-methoxy-5-(trifluoromethyl)benzoate from basic starting materials can be approached through several established chemical transformations. These strategies primarily involve the formation of the ester group and the introduction of the key substituents onto the aromatic ring.

Esterification Approaches to the Carboxyl Group

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 3-methoxy-5-(trifluoromethyl)benzoic acid.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, ethanol is typically used as the solvent to ensure it is in large excess. chemistrysteps.comjk-sci.com The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor the product. organic-chemistry.orgchemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comjk-sci.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com

Condensing Agent-Mediated Esterification: For substrates that may be sensitive to strong acidic conditions, methods employing coupling reagents are utilized. The Steglich esterification, for example, uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This reaction is mild and can be effective for sterically hindered components. organic-chemistry.org The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester and the N,N'-dicyclohexylurea byproduct. organic-chemistry.org Other modern coupling agents can also achieve this transformation efficiently. nih.govresearchgate.net

Aromatic Substitution Reactions for Trifluoromethyl and Methoxy (B1213986) Introduction

Achieving the 1,3,5-substitution pattern on the benzene (B151609) ring requires a synthetic plan that accounts for the directing effects of the substituents. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-director. organicchemistrytutor.comyoutube.com

The synthesis of the precursor, 3-methoxy-5-(trifluoromethyl)benzoic acid, must therefore proceed in a sequence that allows for the correct placement of these groups. A direct double electrophilic aromatic substitution on a monosubstituted benzene is challenging due to competing directing effects. For instance, nitrating anisole (B1667542) (methoxybenzene) would direct the incoming nitro group to the ortho and para positions, not the meta position. organicchemistrytutor.com Similarly, introducing a group to trifluoromethylbenzene would direct it to the meta position. youtube.com

A plausible strategy involves starting with a precursor that already has a 1,3-relationship. For example, starting with 3,5-dimethylanisole, the methyl groups could be converted to trifluoromethyl groups, although this is a harsh process. A more common industrial route to related compounds involves multi-step sequences starting from precursors like m-xylene, which can undergo chlorination and subsequent fluorination to install trifluoromethyl groups, followed by other functional group manipulations. google.com Another approach could involve the synthesis of 3,5-bis(trifluoromethyl)bromobenzene, which can then be converted to the corresponding benzoic acid via a Grignard reaction with carbon dioxide. google.com Subsequent nucleophilic aromatic substitution to replace one trifluoromethyl group with a methoxy group is generally not feasible. Therefore, building the substitution pattern through a carefully planned multi-step synthesis is essential. libretexts.orglibretexts.orgpressbooks.pub

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Functionalization

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and could be hypothetically applied to the synthesis of this compound.

One potential strategy is a carbonylative coupling reaction. researchgate.netnih.gov This approach could start with a suitably substituted aryl halide, such as 1-bromo-3-methoxy-5-(trifluoromethyl)benzene. In the presence of a palladium catalyst, a phosphine (B1218219) ligand, carbon monoxide (CO), and ethanol, this starting material could be converted directly to the target ester. nih.gov The seminal work by Heck first detailed the three-component coupling of an aryl halide, CO, and an alcohol or amine. nih.gov Modern advancements have developed highly efficient catalyst systems, such as those using Xantphos as a ligand, that can perform these carbonylations at atmospheric pressure. nih.gov Alternatively, CO surrogates like phenyl formate (B1220265) can be used to avoid handling the toxic CO gas. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion into the aryl-palladium bond, and finally, nucleophilic attack by the alcohol to yield the ester and regenerate the catalyst. organic-chemistry.org

This methodology offers a convergent approach where the complex aryl framework is assembled first, and the ester functionality is introduced in a final, efficient step. acs.org

Multi-step Synthetic Sequences and Convergent Routes

Given the specific 1,3,5-substitution pattern, a multi-step, convergent synthesis is often the most practical approach. libretexts.orgpressbooks.pub A hypothetical retrosynthetic analysis might begin by disconnecting the ester to its parent acid, 3-methoxy-5-(trifluoromethyl)benzoic acid.

A plausible forward synthesis for the acid could start with a commercially available precursor like 3-amino-5-hydroxybenzoic acid. The synthesis could proceed as follows:

Protection and Methylation: The amino group could be protected, followed by methylation of the phenolic hydroxyl group to form a methoxy group.

Sandmeyer Reaction: The amino group could then be deprotected and converted to a diazonium salt, which can then be transformed into the trifluoromethyl group using a suitable reagent (e.g., via a trifluoromethyl-copper complex).

Final Esterification: The resulting 3-methoxy-5-(trifluoromethyl)benzoic acid would then undergo esterification with ethanol as described in section 2.1.1.

This type of sequence allows for precise control over the introduction and placement of each functional group, which is critical for synthesizing polysubstituted benzenes. libretexts.orgrsc.org

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects on Reaction Efficacy

The solvent plays a critical role in many of the key transformations required for the synthesis of this compound. whiterose.ac.ukrsc.org

In esterification reactions , if using the Fischer-Speier method, an excess of the alcohol (ethanol) often serves as both the reactant and the solvent, which helps to drive the equilibrium toward the product. chemistrysteps.com For reactions using coupling agents, aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common choices as they are inert and effectively solubilize the reactants and reagents.

In palladium-catalyzed cross-coupling reactions , the choice of solvent is especially critical as it can influence the stability and activity of the catalyst. whiterose.ac.ukresearchgate.net Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or THF are frequently used. organic-chemistry.orgresearchgate.net These solvents are effective at solvating the palladium complexes and the ionic intermediates involved in the catalytic cycle. scispace.com For instance, in Suzuki couplings, a related cross-coupling reaction, solvent polarity can even alter the selectivity of the reaction when substrates with multiple reactive sites are used. nih.gov The solvent can affect the nature of the active catalytic species; computational and experimental studies suggest that in polar solvents, an anionic palladium complex can be the active species, whereas nonpolar solvents may favor different pathways. nih.gov

The table below illustrates the effect of different solvents on the yield of a model palladium-catalyzed carbonylation reaction, highlighting the importance of solvent screening in optimizing synthetic outcomes.

SolventYield (%)Reference
Acetonitrile (CH₃CN)99 organic-chemistry.org
1,4-Dioxane96 organic-chemistry.org
Toluene93 organic-chemistry.org
N,N-Dimethylformamide (DMF)89 organic-chemistry.org
Tetrahydrofuran (THF)88 organic-chemistry.org

Temperature and Pressure Influence on Reaction Kinetics

Pressure also plays a role, particularly in controlling the removal of water, a byproduct of the esterification. Conducting the reaction under reduced pressure can facilitate the continuous removal of water, shifting the equilibrium towards the product side and thus increasing the yield of the ethyl ester. Conversely, in closed systems, the build-up of water can slow down the reaction and limit the final conversion.

Kinetic modeling of benzoic acid esterification often reveals a first-order dependence on the carboxylic acid concentration. dnu.dp.ua The activation energies for the esterification of substituted benzoic acids are influenced by the electronic nature of the substituents. For 3-methoxy-5-(trifluoromethyl)benzoic acid, the electron-withdrawing trifluoromethyl group can impact the reactivity of the carboxylic acid.

Table 1: General Influence of Temperature on Esterification Reactions

Temperature RangeEffect on Reaction RateEffect on Equilibrium
Low to ModerateIncreasesFavorable for exothermic reactions
HighMay lead to side reactionsCan be unfavorable

Note: Optimal temperature is a balance between reaction rate and equilibrium position.

Catalyst Selection and Loading in Key Synthetic Steps

The selection of an appropriate catalyst is crucial for the efficient synthesis of this compound via esterification. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are traditionally used as catalysts in Fischer esterification. dnu.dp.uapolimi.it They are effective in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. However, these catalysts can be corrosive, difficult to separate from the reaction mixture, and may lead to the formation of byproducts.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, various solid acid catalysts have been explored for the esterification of benzoic acids. These include:

Ion-exchange resins: Resins like Amberlyst have been successfully used, offering ease of separation and reusability. acs.org

Zeolites and Clays: Materials like Montmorillonite K10, modified with acids, have shown good catalytic activity in solvent-free esterification of substituted benzoic acids. rsc.org

Metal-organic frameworks (MOFs): UiO-66-NH2 has been demonstrated as an effective heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids. rsc.orgrsc.org The presence of fluorine substituents, as in 3-methoxy-5-(trifluoromethyl)benzoic acid, can enhance the electrophilicity of the carboxylic group, making the reaction more feasible with such catalysts. rsc.org

Layered metal benzoates: Alkaline earth layered benzoates have also been investigated as reusable heterogeneous catalysts for the esterification of benzoic acid. scielo.br

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical parameter that needs to be optimized. Insufficient catalyst will result in a slow reaction rate, while excessive amounts may not significantly increase the yield and can add to the cost and complexity of purification. Studies on similar esterification reactions have shown that catalyst loading can be optimized to achieve high conversion rates. For example, in the hydrosilylation of benzoic acid, catalyst loading was a key factor in achieving full conversion. researchgate.net In the synthesis of 2,4,5‐trisubstituted imidazoles, the optimization of catalyst loading was also found to be crucial. researchgate.net

Table 2: Comparison of Catalyst Types for Esterification

Catalyst TypeAdvantagesDisadvantagesExamples
HomogeneousHigh activityCorrosive, difficult to separateSulfuric acid, p-toluenesulfonic acid
HeterogeneousEasy separation, reusable, less corrosivePotentially lower activity, may require higher temperaturesIon-exchange resins, Zeolites, MOFs

Novel Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel synthetic routes and the application of green chemistry principles to the production of this compound.

Development of More Sustainable and Efficient Synthetic Pathways

Efforts to develop greener synthetic pathways focus on reducing waste, minimizing energy consumption, and using less hazardous materials. Key areas of development include:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. polimi.itacs.org The synthesis of esters can be efficiently carried out in flow reactors, often with reduced reaction times and improved yields.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates in esterification processes. researchgate.net This is attributed to the selective heating of polar molecules, leading to faster and more efficient reactions, often with lower energy consumption compared to conventional heating methods.

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. The use of solid acid catalysts can facilitate solvent-free esterification of substituted benzoic acids. rsc.org

Use of Alternative Reagents and Catalytic Systems

The development of alternative reagents and catalytic systems is another cornerstone of green chemistry approaches.

Biocatalysis: Enzymes, such as lipases, can be used as catalysts for esterification reactions. Biocatalytic methods offer high selectivity, operate under mild reaction conditions (ambient temperature and pressure), and are environmentally benign. The biocatalytic synthesis of enantiopure β-methoxy-β-arylalanine derivatives showcases the potential of this approach for related compounds. researchgate.net

Deep Eutectic Solvents (DES): DESs are emerging as green alternatives to traditional organic solvents and can also act as catalysts. dergipark.org.trrsc.orgresearchgate.net They are biodegradable, have low toxicity, and can be prepared from readily available and inexpensive components. DESs have been successfully applied as dual solvent-catalysts for the esterification of benzoic acid with various alcohols. rsc.orgresearchgate.net

Palladium-Catalyzed Carbonylation: This method provides an alternative route to benzoates from aryl halides. Palladium-catalyzed methoxycarbonylation of aryl chlorides has been demonstrated, offering a pathway that avoids the use of the corresponding carboxylic acid. researchgate.net This approach could potentially be adapted for the synthesis of this compound from 1-bromo-3-methoxy-5-(trifluoromethyl)benzene.

Derivatization from Related Precursors

Besides the direct esterification of 3-methoxy-5-(trifluoromethyl)benzoic acid, this compound can be synthesized through the chemical modification of related precursor molecules.

One potential precursor is 3-hydroxy-5-(trifluoromethyl)benzoic acid . scbt.comuni.lunih.govappchemical.com The synthesis would involve a two-step process: first, the methylation of the hydroxyl group to a methoxy group, followed by the ethyl esterification of the carboxylic acid group. The selective methylation of the phenolic hydroxyl group in the presence of a carboxylic acid would require careful selection of reagents and reaction conditions to avoid esterification of the carboxylic acid.

Another viable precursor is 1-bromo-3-methoxy-5-(trifluoromethyl)benzene . This compound can be converted to the target ethyl ester via a palladium-catalyzed alkoxycarbonylation reaction. researchgate.netnih.govamanote.com This process involves the reaction of the aryl bromide with carbon monoxide and ethanol in the presence of a palladium catalyst and a base. This method is advantageous as it builds the ester functionality directly onto the aromatic ring. The carboxylation of related Grignard reagents, such as from 3,5-bis(trifluoromethyl)bromobenzene, followed by esterification is another established route for preparing substituted benzoic acids and their esters. google.com

The synthesis of related substituted benzoates often involves multi-step sequences starting from readily available materials. For instance, the synthesis of gefitinib, a complex pharmaceutical, starts from methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of transformations including alkylation and nitration. researchgate.netmdpi.com Similarly, the synthesis of 3-bromo-5-ethoxybenzoic acid has been reported from its corresponding ethyl ester. acs.org These examples highlight the common strategies of functional group interconversion used in the synthesis of complex substituted benzoates.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 3-methoxy-5-(trifluoromethyl)benzoate. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with advanced 2D NMR techniques, a complete assignment of all atoms and their connectivity can be achieved.

Proton (¹H) NMR Spectroscopic Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum is expected to provide key information about the number, environment, and connectivity of the hydrogen atoms in the molecule.

Aromatic Protons: The benzene (B151609) ring contains three protons, whose chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy (B1213986) and ethyl ester groups. These protons are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The substitution pattern will lead to specific splitting patterns (multiplicities) due to spin-spin coupling between adjacent protons.

Aliphatic Protons: The ethyl ester group will exhibit two characteristic signals: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). This is due to the coupling between the two sets of protons. The methoxy group will present as a sharp singlet, as its protons are not coupled to any other protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H 7.0 - 8.5 s, d, or t 2-8
Methoxy (-OCH3) 3.8 - 4.0 s N/A
Ethyl (-OCH2CH3) 4.2 - 4.5 q ~7

Carbon (¹³C) NMR Spectroscopic Analysis of Carbon Framework

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts will be indicative of their chemical environment.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum due to C-F coupling.

Carbonyl Carbon: The ester carbonyl carbon is expected to appear at a downfield chemical shift (typically δ 160-170 ppm).

Aliphatic Carbons: The carbons of the methoxy and ethyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 160 - 170
Aromatic C-CF3 130 - 135 (q)
Other Aromatic C 110 - 140
Methoxy (-OCH3) 55 - 60
Ethyl (-OCH2-) 60 - 65

Fluorine (¹⁹F) NMR Spectroscopic Analysis of the Trifluoromethyl Group

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The trifluoromethyl group in this compound is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the trifluoromethyl group attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Atoms Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To confirm the structural assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of the aromatic protons and the protons within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the different functional groups, for example, showing the correlation between the methoxy protons and the aromatic ring carbon to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the relative positions of substituents on the aromatic ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous confirmation of the molecular formula, C11H11F3O3, by comparing the experimentally measured mass to the calculated theoretical mass with a high degree of accuracy (typically within 5 ppm). Analysis of the isotopic pattern would further support the proposed elemental composition.

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass
[M]+ 248.0659
[M+H]+ 249.0737

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pathways can be predicted based on the known behavior of aromatic esters and trifluoromethylated compounds. fluorine1.ruwhitman.edu

Upon electron ionization, the molecule is expected to form a molecular ion (M+•). The primary fragmentation pathways likely involve the ester group. A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH2CH3) to form a stable acylium ion. whitman.edupharmacy180.com Another significant fragmentation pathway for ethyl esters is a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule and the formation of a benzoic acid radical cation. whitman.eduyoutube.com

The presence of the trifluoromethyl group, a strong electron-withdrawing group, can also influence fragmentation. fluorine1.ruresearchgate.net Loss of a •CF3 radical is a possible fragmentation pathway, although this may be less favorable than fragmentation at the ester group. fluorine1.ru The fragmentation of the aromatic ring itself is also possible, leading to smaller charged fragments.

Table 1: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPredicted Fragmentation Pathway
24820345 (•OCH2CH3)Loss of ethoxy radical
24822028 (C2H4)McLafferty rearrangement
24817969 (•CF3)Loss of trifluoromethyl radical
20317528 (CO)Decarbonylation of acylium ion

Note: The m/z values are based on the expected molecular weight of this compound (248.20 g/mol ). appchemical.com

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of functional groups within a molecule. The vibrational spectrum of this compound is expected to be rich and informative, with characteristic bands for the ester, methoxy, trifluoromethyl, and substituted aromatic functionalities. scholarsresearchlibrary.comlibretexts.orgchemicalbook.com

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band. For aromatic esters like ethyl benzoate (B1203000), this band is generally observed in the region of 1720-1740 cm-1. libretexts.orgchegg.com The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group at the meta positions will have a combined electronic effect on the carbonyl bond strength and its vibrational frequency.

The aromatic ring exhibits several characteristic vibrational modes, including C-H stretching, C=C stretching, and out-of-plane C-H bending. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm-1. ijermt.org The C=C stretching vibrations within the benzene ring usually appear in the 1450-1600 cm-1 region. ijermt.org The substitution pattern on the benzene ring influences the number and position of these bands.

The methoxy group will introduce characteristic C-O stretching vibrations, typically in the 1000-1300 cm-1 region, and C-H stretching and bending modes of the methyl group. isroset.orgresearchgate.net The trifluoromethyl group has strong, characteristic C-F stretching vibrations that are expected to appear in the 1100-1350 cm-1 region. nih.gov

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3000-3100MediumMedium
Aliphatic C-H Stretch2850-3000MediumMedium
Ester C=O Stretch1720-1740StrongMedium
Aromatic C=C Stretch1450-1600Medium-StrongStrong
C-F Stretch (CF3)1100-1350StrongMedium
C-O Stretch (Ester)1200-1300StrongMedium
C-O Stretch (Methoxy)1000-1100MediumWeak
Aromatic C-H Out-of-Plane Bend700-900StrongWeak

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a specific crystal structure for this compound is not publicly available, insights into its solid-state conformation and packing can be gleaned from crystallographic studies of related molecules, such as other ethyl benzoate derivatives and compounds containing trifluoromethyl-substituted aromatic rings. d-nb.infonih.govnih.govmdpi.com

The molecular geometry of this compound will be dictated by the hybridization of its atoms and the steric and electronic interactions between its substituents. The benzene ring is expected to be largely planar. The bond lengths and angles within the aromatic ring will be influenced by the electronic nature of the methoxy and trifluoromethyl groups. nih.gov

The ester group may or may not be coplanar with the aromatic ring, with the torsion angle between the plane of the ester and the plane of the ring being a key conformational parameter. Steric hindrance between the substituents and the ester group could lead to a twisted conformation. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Conformational Studies (If applicable to derivatives)

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are invaluable for determining the absolute configuration and conformational preferences of chiral compounds.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A non-racemic sample of a chiral compound will absorb one circularly polarized component more strongly than the other, resulting in a CD spectrum. This spectrum is a plot of the difference in absorbance (ΔA) versus wavelength.

For chiral derivatives of this compound, CD spectroscopy could be a powerful tool for:

Enantiomeric Excess (ee) Determination: The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD signal of a sample to that of an enantiomerically pure standard, the enantiomeric excess can be determined. For instance, a positive Cotton effect (a characteristic peak in a CD spectrum) at a specific wavelength for one enantiomer would show a corresponding negative Cotton effect for the other. A racemic mixture would show no CD signal.

Conformational Studies: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. Different conformers of a chiral molecule can exhibit distinct CD spectra. nih.gov By studying the CD spectrum as a function of temperature or solvent, it is possible to gain insights into the conformational equilibrium and the relative stabilities of different conformers. For example, intramolecular hydrogen bonding or steric interactions in a chiral derivative could lock the molecule into a preferred conformation, which would be reflected in the CD spectrum.

Hypothetical CD Data for a Chiral Derivative of this compound

To illustrate, consider a hypothetical chiral derivative, (R)- and (S)-Ethyl 2-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate. The table below presents hypothetical CD data that could be observed.

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
(R)-enantiomer280+15,000
(S)-enantiomer280-15,000
Racemic Mixture2800

This is a hypothetical representation and does not reflect actual experimental data.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of the specific rotation versus wavelength. The phenomenon of a peak and a trough in the ORD curve in the region of an absorption band is known as a Cotton effect.

ORD studies on chiral derivatives of this compound could provide valuable information regarding:

Absolute Configuration: The sign of the Cotton effect in an ORD spectrum can often be correlated with the absolute configuration of a chiral center, particularly when compared with structurally similar compounds of known configuration. Empirical rules, such as the Octant Rule for ketones, can be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the chromophore.

Conformational Analysis: Similar to CD spectroscopy, ORD is sensitive to the conformational properties of a molecule. Changes in the ORD spectrum with temperature or solvent can indicate shifts in conformational equilibria. The magnitude and shape of the Cotton effect can provide detailed information about the preferred three-dimensional structure of the molecule in solution.

Hypothetical ORD Data for a Chiral Derivative of this compound

The following table shows hypothetical ORD data for the same notional chiral derivative, illustrating a Cotton effect.

EnantiomerWavelength (nm)Specific Rotation (°)
(R)-enantiomer290 (Peak)+500
(R)-enantiomer270 (Trough)-350
(S)-enantiomer290 (Trough)-500
(S)-enantiomer270 (Peak)+350

This is a hypothetical representation and does not reflect actual experimental data.

While no specific chiroptical studies on derivatives of this compound have been identified, the principles of CD and ORD spectroscopy clearly indicate their potential utility in the structural and stereochemical analysis of any such chiral derivatives that may be synthesized in the future.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 Methoxy 5 Trifluoromethyl Benzoate

Hydrolytic Stability and Reactivity of the Ester Moiety

The ester functional group is a key reactive center in Ethyl 3-methoxy-5-(trifluoromethyl)benzoate. Its stability and reactivity under hydrolytic conditions are governed by the electronic effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) group at the meta-position is weakly electron-donating through resonance but electron-withdrawing through induction, with the inductive effect being more significant from this position. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.

The acid-catalyzed hydrolysis of esters typically proceeds through a multi-step mechanism known as the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid, 3-methoxy-5-(trifluoromethyl)benzoic acid, and regenerate the acid catalyst.

Table 1: Expected Steps in Acid-Catalyzed Hydrolysis of this compound

StepDescription
1 Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).
2 Nucleophilic attack by a water molecule on the activated carbonyl carbon.
3 Formation of a tetrahedral intermediate.
4 Proton transfer from the attacking water moiety to the ethoxy group.
5 Elimination of ethanol (C₂H₅OH) as the leaving group.
6 Deprotonation of the resulting protonated carboxylic acid to yield 3-methoxy-5-(trifluoromethyl)benzoic acid and regenerate the acid catalyst.

Base-catalyzed hydrolysis, or saponification, of esters follows the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This process is effectively irreversible as the final step involves an acid-base reaction where the liberated carboxylic acid is deprotonated by the base to form a carboxylate salt. The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion, which is a relatively poor leaving group but is subsequently protonated by the newly formed carboxylic acid.

The rate of saponification is highly sensitive to the electronic properties of the substituents on the benzene ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the partial positive charge on the carbonyl carbon, making it a prime target for the hydroxide nucleophile. This electronic effect accelerates the rate-determining step of the reaction. The meta-positioned methoxy group has a less pronounced electronic influence. Consequently, this compound is expected to undergo base-catalyzed hydrolysis more rapidly than ethyl benzoate (B1203000) or ethyl 3-methoxybenzoate.

Table 2: Relative Expected Rates of Base-Catalyzed Hydrolysis

CompoundKey Substituent(s)Expected Relative RateRationale
Ethyl benzoateNoneBaselineReference compound.
Ethyl 3-methoxybenzoate-OCH₃ (meta)Slower than baselineWeak inductive electron-withdrawing effect.
Ethyl 3-(trifluoromethyl)benzoate-CF₃ (meta)Faster than baselineStrong inductive electron-withdrawing effect increases carbonyl electrophilicity. bldpharm.comnist.gov
This compound -OCH₃, -CF₃ (meta)FastestCombined strong electron-withdrawing effect of the -CF₃ group dominates, enhancing susceptibility to nucleophilic attack.

Enzymes, particularly lipases and esterases, are widely used as catalysts for the hydrolysis of esters under mild conditions. semanticscholar.orgresearchgate.net These biocatalytic reactions are often highly selective, including enantioselective, which is valuable in synthetic chemistry. The hydrolysis of esters by serine hydrolases, such as Candida antarctica lipase (B570770) B (CALB), involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then leads to an acyl-enzyme intermediate and the release of the alcohol. This intermediate is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

While specific studies on the enzymatic hydrolysis of this compound are not prominently featured in the available literature, research on analogous aromatic esters provides insight. researchgate.net The efficiency and selectivity of enzymatic hydrolysis would depend on how the substrate fits into the enzyme's active site. The steric bulk and electronic properties of the methoxy and trifluoromethyl groups would influence binding and the rate of catalysis. For instance, studies on various benzoate esters have shown that both the structure of the acyl group and the alcohol moiety affect the reaction kinetics and enantioselectivity. semanticscholar.orgresearchgate.net

Table 3: Factors Influencing Enzymatic Ester Hydrolysis

FactorDescriptionPotential Impact on this compound
Enzyme Choice Different lipases and esterases (e.g., CALB, Porcine Liver Esterase) have different substrate specificities. researchgate.netThe compound's suitability as a substrate would vary depending on the enzyme's active site topology.
Substrate Structure Steric hindrance and electronic effects of the -OCH₃ and -CF₃ groups.These groups may affect the binding orientation and affinity within the active site, influencing the reaction rate.
Reaction Medium The choice of solvent (e.g., aqueous buffer, organic co-solvents) can impact enzyme activity and stability. semanticscholar.orgOptimization of the solvent system would be necessary for efficient hydrolysis.
Temperature and pH Each enzyme has an optimal temperature and pH range for activity.Kinetic studies would be required to determine the ideal conditions for a chosen enzyme.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, stemming from the strength of the carbon-fluorine bond. nih.gov However, under specific conditions, this group can undergo transformations, which are of significant interest for synthesizing novel fluorinated molecules. wikipedia.org

Defluorination involves the cleavage of one or more C-F bonds in the trifluoromethyl group. This transformation is challenging due to the high bond dissociation energy of C-F bonds. researchgate.net Nevertheless, various methods have been developed, often employing radical chemistry, photochemistry, or organometallic catalysis. researchgate.netulsan.ac.kr These reactions can lead to the formation of difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) groups, or even complete removal of fluorine.

For aromatic compounds, selective defluorination often requires specific reagents or directing groups to control the reaction and prevent over-conversion. researchgate.net For example, visible-light photoredox catalysis has emerged as a powerful tool for generating radical species that can initiate defluorination cascades under mild conditions. ulsan.ac.kr The presence of the ester and methoxy groups on the aromatic ring of this compound would need to be considered, as they could influence the reactivity or be sensitive to the reaction conditions employed.

Table 4: Selected Methods for Defluorination of Trifluoromethylarenes

MethodReagents/ConditionsDescriptionPotential Products
Photoredox Catalysis Photocatalyst, light, hydrogen atom sourceGenerates radical intermediates that facilitate C-F bond cleavage.-CHF₂, -CH₂F, or fully defluorinated products.
Reductive Defluorination Strong reducing agents (e.g., hydrides)Direct reduction of the -CF₃ group. Often requires harsh conditions.-CHF₂ or -CH₃.
Silyl-Assisted Defluorination Hydrosilanes, Lewis acidsSilyl (B83357) cations can promote C-F bond cleavage. Difluoromethylenes or other functionalized difluoro compounds.

Beyond simple defluorination, the trifluoromethyl group can be converted into other valuable fluorinated functional groups. wikipedia.org This is a key strategy in medicinal chemistry for fine-tuning the properties of drug candidates. nih.govmdpi.com These transformations often involve the selective cleavage of a single C-F bond followed by the introduction of a new atom or group.

One successful approach involves the use of an ortho-directing group, such as a silyl group, which can facilitate the selective activation of one C-F bond. Although this compound does not possess such a directing group, other methodologies are being developed. For instance, treatment of benzotrifluorides with Lewis acids like boron tribromide can lead to the formation of diaryl ketones via C-F cleavage and subsequent aromatic substitution. Other transformations can convert the -CF₃ group into difluoromethylenes, which can then be functionalized with various nucleophiles to introduce groups like halogens (Cl, Br), or sulfur- and nitrogen-containing moieties. researchgate.net

Table 5: Examples of Transformations of Aromatic -CF₃ Groups

TransformationReagents/CatalystsResulting Functional GroupReference
Single C-F Chlorination Trityl chloride, HFIP-CF₂Cl
Single C-F Thiolation Trityl sulfides, Lewis acid-CF₂SR
Single C-F Azidation Ytterbium triflate, azidating agent-CF₂N₃ researchgate.net
Conversion to Dithioester BF₃SMe₂ complex, microwave-C(=S)SMe researchgate.net
Conversion to Carbonyl Boron tribromide (BBr₃)-C(=O)Ar (ketone formation)

Reactions at the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is a key site for chemical modification, allowing for the introduction of new functional groups and the synthesis of diverse derivatives. The primary reactions occurring at this position are demethylation, followed by subsequent alkylation or arylation of the resulting hydroxyl group.

The cleavage of the methyl ether to reveal a phenolic hydroxyl group is a fundamental transformation. A common and effective method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃). rsc.orgresearchgate.netmdma.chorgsyn.org This reaction proceeds under mild conditions and is highly selective for cleaving aryl methyl ethers in the presence of other functional groups, such as esters. rsc.org

The reaction mechanism involves the formation of a Lewis acid-base adduct between the lone pair of the methoxy oxygen and the boron atom of BBr₃. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the O-CH₃ bond and the formation of a dichloroboryl intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the corresponding phenol (B47542), ethyl 3-hydroxy-5-(trifluoromethyl)benzoate.

Table 1: General Conditions for Demethylation of Aryl Methyl Ethers

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
BBr₃Dichloromethane (B109758)0 to room temp1 - 12>90
HBr/Acetic AcidAcetic AcidReflux2 - 24Variable
AlCl₃/ThiophenolDichloromethane0 to room temp1 - 6High

Note: This table represents typical conditions for the demethylation of aryl methyl ethers and serves as a general guide. Specific conditions for this compound may vary.

Once the demethylation has been achieved to form ethyl 3-hydroxy-5-(trifluoromethyl)benzoate, the resulting phenolic hydroxyl group can undergo O-alkylation or O-arylation to introduce a variety of substituents.

Alkylation Reactions: The O-alkylation of the phenol can be readily achieved through the Williamson ether synthesis. daneshyari.comresearchgate.netpharmaxchange.infotandfonline.commdpi.com This reaction involves the deprotonation of the phenol with a suitable base, such as potassium carbonate or sodium hydride, to form a more nucleophilic phenoxide ion. The phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., alkyl bromide or iodide) to form the corresponding ether. The choice of solvent can be crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) generally favoring O-alkylation. pharmaxchange.info

Arylation Reactions: The introduction of an aryl group at the hydroxyl position can be accomplished through modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, which has been adapted for O-arylation. This reaction typically employs a palladium or copper catalyst with a suitable ligand to couple the phenol with an aryl halide or triflate. The presence of a base is also required to facilitate the reaction.

Table 2: Representative O-Alkylation and O-Arylation Reactions of Phenols

Reaction TypeReagentsCatalystBaseSolventProduct
O-AlkylationAlkyl HalideNoneK₂CO₃DMFAlkyl Aryl Ether
O-ArylationAryl HalidePd(OAc)₂ / LigandCs₂CO₃TolueneDiaryl Ether

Note: This table provides examples of general conditions for the O-alkylation and O-arylation of phenols. The specific reagents and conditions would need to be optimized for ethyl 3-hydroxy-5-(trifluoromethyl)benzoate.

Aromatic Substitution Reactions on the Benzene Ringmsu.edu

The benzene ring of this compound is substituted with three groups that influence its reactivity towards aromatic substitution: the methoxy group (-OCH₃), the trifluoromethyl group (-CF₃), and the ethyl carboxylate group (-COOEt).

The directing effects of the substituents on the benzene ring determine the position of incoming electrophiles.

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comwikipedia.orglibretexts.orgresearchgate.net

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group and a meta-director due to its strong electron-withdrawing inductive effect. wikipedia.orgnih.govyoutube.comyoutube.comyoutube.com

Ethyl Benzoate Group (-COOEt): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. rsc.orgmasterorganicchemistry.com

The positions ortho to the methoxy group are C2 and C6, and the position para is C4. The positions meta to the trifluoromethyl group are C2 and C6. The positions meta to the ethyl benzoate group are C3 and C5.

Considering the combined effects, the methoxy group is the most powerful activating and directing group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methoxy group, which are ortho and para to it (positions 2, 4, and 6). However, the positions C2 and C6 are also meta to the strongly deactivating trifluoromethyl group, and position C4 is sterically hindered. The directing effects of the deactivating trifluoromethyl and ethyl benzoate groups will further influence the regioselectivity, generally favoring substitution at the less deactivated positions. Therefore, electrophilic attack is predicted to occur primarily at the C2, C4, and C6 positions, with the relative distribution of products depending on the specific electrophile and reaction conditions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating InfluencePredicted Reactivity
C2ortho to -OCH₃ (activating), meta to -CF₃ (deactivating)Favorable
C4para to -OCH₃ (activating)Favorable (potential steric hindrance)
C6ortho to -OCH₃ (activating), meta to -CF₃ (deactivating)Favorable

Note: This table is a prediction based on established principles of substituent effects in electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. While the trifluoromethyl and ethyl benzoate groups are electron-withdrawing, the presence of the strongly electron-donating methoxy group increases the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. uomustansiriyah.edu.iq Therefore, nucleophilic aromatic substitution on this compound is generally not a favored reaction pathway under standard conditions.

Reduction and Oxidation Chemistry

The functional groups of this compound, namely the ester, the trifluoromethyl group, and the methoxy group, can undergo various reduction and oxidation reactions.

The ethyl ester group can be readily reduced to a primary alcohol, (3-methoxy-5-(trifluoromethyl)phenyl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). brainly.commasterorganicchemistry.compearson.comic.ac.uklumenlearning.com This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

The trifluoromethyl group is generally very stable and resistant to reduction due to the high strength of the C-F bonds. acs.orgprinceton.eduresearchgate.netnih.govresearchgate.netnih.gov However, under specific and often harsh conditions, or with specialized reagents, it can be partially or fully reduced.

The methoxy group and the aromatic ring are relatively resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the degradation of the aromatic ring or oxidation of the methoxy group. oup.com The trifluoromethyl group is highly resistant to oxidation. nih.govnih.gov

Table 4: Summary of Potential Reduction and Oxidation Reactions

Functional GroupReaction TypeReagent(s)Expected Product
Ethyl EsterReductionLiAlH₄(3-methoxy-5-(trifluoromethyl)phenyl)methanol
TrifluoromethylReductionHarsh conditions/specialized reagents(3-methoxy-5-(difluoromethyl)phenyl)methanol or (3-methoxy-5-methylphenyl)methanol
Methoxy Group/Aromatic RingOxidationStrong oxidizing agentsRing cleavage or demethylation/oxidation products

Note: This table outlines the expected reactivity based on the functional groups present. Specific experimental outcomes for this compound may differ.

Reduction of the Ester to Alcohol or Aldehyde

The reduction of the ester functionality in this compound to the corresponding primary alcohol, (3-methoxy-5-(trifluoromethyl)phenyl)methanol, or to the aldehyde, 3-methoxy-5-(trifluoromethyl)benzaldehyde, represents a fundamental transformation in synthetic organic chemistry. These reactions typically involve the use of various reducing agents, with the choice of reagent being critical to selectively achieve the desired product.

For the complete reduction to the alcohol, strong reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed. The reaction mechanism involves the nucleophilic attack of a hydride ion from the aluminohydride complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent second hydride attack on the intermediate aldehyde to yield the primary alcohol upon acidic workup.

The partial reduction of the ester to an aldehyde is a more challenging transformation as the initially formed aldehyde is more reactive towards the reducing agent than the starting ester. To achieve this selectivity, sterically hindered and less reactive reducing agents are often utilized at low temperatures. A prominent example is diisobutylaluminium hydride (DIBAL-H). The mechanism with DIBAL-H involves the formation of a stable tetrahedral intermediate at low temperatures, which collapses to the aldehyde only upon aqueous workup, thus preventing over-reduction to the alcohol.

ProductReagentKey Mechanistic Feature
(3-methoxy-5-(trifluoromethyl)phenyl)methanolLithium Aluminum Hydride (LiAlH₄)Stepwise addition of two hydride equivalents.
3-methoxy-5-(trifluoromethyl)benzaldehydeDiisobutylaluminium Hydride (DIBAL-H)Formation of a stable tetrahedral intermediate at low temperature.

Oxidation Reactions (if applicable to the ring or substituents)

Oxidation reactions involving the aromatic ring or the substituents of this compound are less commonly reported. The electron-withdrawing nature of both the trifluoromethyl and the ester groups deactivates the aromatic ring towards electrophilic attack, which is a common mechanism for aromatic oxidation.

However, under specific and often harsh conditions, oxidation could potentially occur. For instance, strong oxidizing agents might lead to the degradation of the benzene ring. More controlled oxidation could theoretically target the methoxy group, leading to its demethylation to a hydroxyl group. This transformation, however, is more typically achieved through ether cleavage reactions using reagents like boron tribromide (BBr₃) rather than direct oxidation. The trifluoromethyl group is generally very stable towards oxidation.

Transition Metal-Catalyzed Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. For a halogenated derivative of this compound (e.g., where a bromine or iodine atom is introduced onto the aromatic ring), this reaction allows for the formation of a new carbon-carbon bond at that position.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple, and the desired biaryl product is released, regenerating the palladium(0) catalyst.

The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored depending on the specific substrates.

Reactant 1Reactant 2Catalyst SystemProduct Type
Halogenated this compoundArylboronic acidPd(0) catalyst, baseBiaryl derivative
Halogenated this compoundAlkylboronic acidPd(0) catalyst, baseAlkylated derivative

The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction, in this case between an unsaturated halide (or triflate) and an alkene. A halogenated derivative of this compound can be coupled with various alkenes to introduce a vinyl group onto the aromatic ring.

The mechanism of the Heck reaction typically involves:

Oxidative Addition: A palladium(0) catalyst inserts into the aryl-halide bond.

Migratory Insertion: The alkene coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new carbon-carbon double bond of the product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the palladium(0) catalyst.

The regioselectivity of the Heck reaction is an important consideration and is influenced by steric and electronic factors of both the aryl halide and the alkene.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This reaction is a powerful tool for the synthesis of arylamines from halogenated derivatives of this compound.

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions and involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

Reductive Elimination: The aryl group and the amino group couple to form the arylamine product, regenerating the palladium(0) catalyst.

The choice of a suitable bulky electron-rich phosphine (B1218219) ligand is often critical for the success of the Buchwald-Hartwig amination, as it facilitates the reductive elimination step.

Computational and Theoretical Analyses of Ethyl 3 Methoxy 5 Trifluoromethyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl 3-methoxy-5-(trifluoromethyl)benzoate at the molecular level. These calculations offer a detailed picture of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and electronic characteristics of organic molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the most stable geometric configuration. These calculations typically reveal that the benzene (B151609) ring may exhibit slight distortions from a perfect hexagonal shape due to the electronic influences of the methoxy (B1213986), trifluoromethyl, and ethyl benzoate (B1203000) substituents. orientjchem.org The calculated bond lengths and angles provide a precise three-dimensional model of the molecule. For instance, in a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations have shown that the bond angles within the benzene ring deviate from the ideal 120°, indicating the repulsive forces between the substituent groups and the ring. orientjchem.org

ParameterCalculated Value (Illustrative)
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C-O (methoxy) Bond Length~1.36 Å
C-C (trifluoromethyl) Bond Length~1.51 Å
C-F Bond Length~1.34 Å
Ring Bond Angle (at substituted carbons)~118° - 122°

HOMO-LUMO Energy Gaps and Molecular Orbitals Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich methoxy group and the benzene ring, while the LUMO is often centered on the electron-withdrawing trifluoromethyl and ester groups. A narrow HOMO-LUMO gap can indicate the potential for intramolecular charge transfer, which influences the molecule's electronic and optical properties. researchgate.net

OrbitalEnergy (eV) (Illustrative)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map of this compound would likely show regions of negative potential (typically colored in shades of red and yellow) around the electronegative oxygen atoms of the methoxy and ester groups, as well as the fluorine atoms of the trifluoromethyl group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are expected around the hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net This analysis provides a visual representation of the molecule's polarity and reactivity.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting and interpreting the spectroscopic signatures of molecules, which is essential for their characterization.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. epstem.net For this compound, theoretical calculations can predict the chemical shifts of the aromatic protons, the protons of the ethyl and methoxy groups, and the various carbon atoms. These predicted values can then be compared with experimental data to confirm the molecular structure. The chemical shift of the methoxy carbon, for example, is sensitive to its electronic environment and can be influenced by the presence of ortho substituents. researchgate.net

AtomPredicted ¹³C Chemical Shift (ppm) (Illustrative)
C=O (ester)~165
C-CF₃ (aromatic)~132 (q)
CF₃~123 (q)
C-OCH₃ (aromatic)~160
OCH₃~56
OCH₂CH₃~62
OCH₂CH₃~14

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. orientjchem.org For this compound, these calculations can help assign the characteristic vibrational bands observed in experimental spectra. For example, the calculations would predict the stretching frequencies for the C=O bond of the ester, the C-O bonds of the methoxy and ester groups, the C-F bonds of the trifluoromethyl group, and the various vibrations of the aromatic ring. A comparison of the calculated and experimental spectra can confirm the presence of these functional groups and provide insights into the molecule's vibrational dynamics. orientjchem.org

Vibrational ModePredicted Frequency (cm⁻¹) (Illustrative)
C=O Stretch (ester)~1720
C-O Stretch (ester)~1250
C-O Stretch (methoxy)~1030
C-F Stretch (trifluoromethyl)~1130 - 1170
Aromatic C-H Stretch~3000 - 3100
Aromatic C=C Stretch~1400 - 1600

Conformational Analysis and Molecular Dynamics Simulations

The spatial arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like this compound, multiple conformations are possible due to the rotation around single bonds.

Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable conformations of this compound. These calculations search the potential energy surface of the molecule to locate energy minima, which correspond to stable conformers. The primary sources of conformational flexibility in this molecule are the rotation of the ethyl ester and methoxy groups relative to the benzene ring.

The orientation of the ethyl ester group is of particular interest. It is generally expected that the most stable conformation will have the carbonyl group (C=O) lying in the plane of the benzene ring to maximize conjugation. This can result in two planar conformers. Steric hindrance between the substituents on the ring and the ethyl group will influence which of these planar arrangements is energetically favored. The methoxy and trifluoromethyl groups also have preferred orientations that are influenced by both steric and electronic interactions with the rest of the molecule.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments. These simulations model the movement of atoms over time, offering a view of the molecule's flexibility and the transitions between different conformations.

A key aspect of the molecule's dynamic behavior is the energy barrier to rotation around the single bonds connecting the ethyl ester and methoxy groups to the aromatic ring. Computational methods can calculate the energy required to rotate these groups out of their preferred planar or near-planar orientations. The height of these rotational barriers determines the rate of interconversion between different conformers at a given temperature.

Table 1: Estimated Rotational Barriers for Key Functional Groups

Rotating GroupBond AxisEstimated Rotational Barrier (kcal/mol)
Ethyl EsterAr-C(O)5 - 10
MethoxyAr-O2 - 5

Note: These are estimated values based on typical rotational barriers for similar functional groups attached to a benzene ring. Actual values for this compound would require specific computational studies.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for understanding the detailed mechanisms of chemical reactions involving this compound. It allows for the characterization of transient species like transition states and the mapping of entire reaction pathways.

For any given reaction, such as the hydrolysis of the ester group, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. By characterizing the geometry and energy of the transition state, chemists can gain a deeper understanding of how the reaction proceeds. For instance, in an ester hydrolysis reaction, the transition state would likely involve the formation of a tetrahedral intermediate.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction pathway energy profile can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. The difference in energy between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction kinetics. For this compound, such profiles could be generated for reactions like electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon.

Structure-Property Relationship Studies (Theoretical)

Theoretical studies can establish relationships between the molecular structure of this compound and its macroscopic properties. By systematically modifying the structure in silico, for example, by changing the substituents on the benzene ring, it is possible to predict how these changes will affect properties such as electronic structure, reactivity, and intermolecular interactions.

The presence of the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the ester functionality creates a complex electronic environment on the aromatic ring. Computational chemistry can quantify the effects of these groups on the molecule's dipole moment, electrostatic potential surface, and frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the molecule's behavior in various chemical environments and for designing new molecules with desired properties.

Elucidation of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound is primarily dictated by the electronic and steric influences of its three substituents on the aromatic ring: the ethyl ester group (-COOEt), the methoxy group (-OCH₃), and the trifluoromethyl group (-CF₃). Computational analyses, often employing Density Functional Theory (DFT), can quantify these effects.

Conversely, the trifluoromethyl group is a potent deactivating group. nih.gov This is due to its very strong -I effect, caused by the high electronegativity of the three fluorine atoms, which strongly polarizes the C-F bonds and withdraws significant electron density from the benzene ring. nih.gov Unlike the methoxy group, the trifluoromethyl group does not have a significant resonance effect. This pronounced electron-withdrawing nature decreases the electron density of the aromatic ring, thereby reducing its reactivity towards electrophiles. nih.gov

The ethyl ester group is also a deactivating group due to both inductive and resonance effects (-I and -M). The carbonyl group is strongly electron-withdrawing, pulling electron density from the ring.

Below is a data table summarizing the expected electronic effects of the substituents.

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-OCH₃Electron-withdrawing (-I)Electron-donating (+M)Activating
-CF₃Strongly Electron-withdrawing (-I)NegligibleStrongly Deactivating
-COOEtElectron-withdrawing (-I)Electron-withdrawing (-M)Deactivating

From a steric perspective, the ethyl ester and trifluoromethyl groups are bulkier than the methoxy group. Computational models can calculate steric parameters, such as the Taft steric parameter (Eₛ), to quantify the spatial hindrance around the reactive sites of the molecule. nih.govkuleuven.be This steric bulk can influence the regioselectivity of reactions, potentially hindering attack at positions adjacent to these larger groups.

Prediction of Spectroscopic Features Based on Molecular Structure

Computational methods are also instrumental in predicting the spectroscopic features of molecules like this compound, providing valuable information for its characterization.

NMR Spectroscopy:

Theoretical calculations, particularly using DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These calculations involve determining the magnetic shielding of each nucleus within the molecule. While precise prediction can be complex and is influenced by the choice of computational method and basis set, general trends can be reliably forecasted. kuleuven.beresearchgate.net

For this compound, the following are expected:

¹H NMR: The aromatic protons would appear as distinct signals in the aromatic region of the spectrum. The proton ortho to the methoxy group would likely be the most shielded (at a lower chemical shift) due to the electron-donating nature of the methoxy group. The protons of the ethyl group would show a characteristic quartet and triplet pattern. The methoxy protons would appear as a singlet.

¹³C NMR: The carbon atoms of the aromatic ring will have their chemical shifts significantly influenced by the substituents. The carbon attached to the trifluoromethyl group would be shifted downfield due to the strong deshielding effect. The carbon attached to the methoxy group would be shifted upfield. The carbonyl carbon of the ester would appear at a characteristic downfield position.

A table of predicted ¹H and ¹³C NMR chemical shift ranges is provided below, based on general principles for substituted benzenes.

GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H7.0 - 8.0110 - 140
-OCH₃3.8 - 4.055 - 60
-CH₂CH₃ (CH₂)4.2 - 4.460 - 65
-CH₂CH₃ (CH₃)1.2 - 1.413 - 15
C=O-165 - 175
C-CF₃-120 - 130 (with C-F coupling)

Infrared (IR) Spectroscopy:

Theoretical vibrational frequency calculations can predict the key absorption bands in the IR spectrum. orientjchem.org For this compound, the most prominent features would include:

A strong absorption band for the C=O stretch of the aromatic ester, typically in the range of 1715-1730 cm⁻¹. researchgate.net

Characteristic C-O stretching bands for the ester group.

Aromatic C-H and C=C stretching vibrations.

Strong C-F stretching vibrations associated with the trifluoromethyl group, usually found in the 1000-1200 cm⁻¹ region.

A summary of predicted IR absorption frequencies is presented in the table below.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic EsterC=O Stretch1715 - 1730
Aromatic RingC=C Stretch1450 - 1600
EsterC-O Stretch1100 - 1300
MethoxyC-O Stretch1000 - 1300
TrifluoromethylC-F Stretch1000 - 1200
AromaticC-H Stretch3000 - 3100
AlkylC-H Stretch2850 - 3000

Exploration of Ethyl 3 Methoxy 5 Trifluoromethyl Benzoate As a Synthetic Intermediate and Precursor

Role as a Key Synthon in the Construction of Complex Organic Architectures

Ethyl 3-methoxy-5-(trifluoromethyl)benzoate serves as a fundamental building block in organic synthesis. Its substituted benzene (B151609) ring offers multiple reactive sites that can be strategically manipulated to construct intricate molecular designs. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, while the ester and methoxy (B1213986) groups provide handles for a variety of chemical transformations.

Precursor to Complex Heterocyclic Scaffolds

While specific, extensively documented examples of its direct conversion into complex heterocyclic systems are not prevalent in readily available scientific literature, the structural motifs of this compound make it a plausible precursor for such syntheses. The ester functionality can be hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions. For instance, condensation of the corresponding acid with hydrazines could potentially lead to the formation of pyridazinone or phthalazinone cores, which are important scaffolds in medicinal chemistry. Similarly, reactions with diamines could yield benzodiazepine (B76468) derivatives. The presence of the trifluoromethyl group is known to enhance the biological activity of many heterocyclic compounds.

Building Block for Multifunctional Compounds

The distinct functional groups on this compound allow for its use as a scaffold to build multifunctional compounds. The ester can be reduced to an alcohol or converted to an amide, introducing new points of diversity. The methoxy group can be cleaved to a phenol (B47542), providing another site for modification. The aromatic ring itself can undergo further substitution reactions, although the positions are heavily influenced by the existing substituents. These transformations allow for the systematic development of compounds where the trifluoromethyl- and methoxy-substituted phenyl ring serves as a core unit, with additional functionalities appended to it.

Intermediate for Natural Product Synthesis (Synthetic Strategy Aspects)

There is currently no evidence in the available scientific literature to suggest that this compound is a common intermediate in the total synthesis of natural products. Its structure, particularly the trifluoromethyl group, is not typically found in natural product chemistry. Therefore, its application in this area of synthesis has not been established.

Applications in Materials Science and Polymer Chemistry

The incorporation of fluorine into polymers and materials can lead to desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics. This compound, as a fluorine-containing aromatic compound, is a candidate for the development of advanced materials.

Monomer or Comonomer in Polymer Synthesis (e.g., for fluorinated polymers, polyesters)

In principle, this compound could be utilized in polymer synthesis. Following hydrolysis of the ethyl ester to the corresponding carboxylic acid, it could be used as a monomer for the synthesis of polyesters or polyamides. The resulting polymers would feature a pendant methoxy group and a trifluoromethyl group on the aromatic ring in the polymer backbone. Such fluorinated polyesters could exhibit enhanced thermal stability and hydrophobicity. However, specific examples of its use as a monomer or comonomer are not documented in the reviewed scientific and patent literature.

Precursor for Optoelectronic Materials

Aromatic compounds containing electron-withdrawing groups like trifluoromethyl are of interest in the field of optoelectronic materials, such as those used in Organic Light Emitting Diodes (OLEDs). These groups can tune the electron affinity and ionization potential of the molecule, which are critical parameters for charge transport and injection in electronic devices. While this compound itself is a simple molecule, it could serve as a precursor for more complex, conjugated molecules designed for optoelectronic applications. For example, it could be incorporated into larger systems like hole-transporting or electron-transporting materials. Despite this potential, there are no specific reports of its application in this area.

Table of Chemical Properties

PropertyValue
CAS Number 1214329-30-2
Molecular Formula C₁₁H₁₁F₃O₃
Molecular Weight 248.20 g/mol
Appearance White to off-white powder or crystals
Boiling Point Approx. 275.5 °C at 760 mmHg
Density Approx. 1.3 g/cm³

Use in Functional Materials (e.g., coatings, adhesives, non-biological applications)

The incorporation of fluorinated compounds into polymers can significantly enhance their properties, leading to materials with low surface energy, high thermal stability, and chemical resistance. This compound, as a precursor, could be hydrolyzed to its corresponding carboxylic acid, 3-methoxy-5-(trifluoromethyl)benzoic acid. This acid can then be used as a monomer or a modifying agent in the synthesis of polyesters, polyamides, or other polymers. The presence of the trifluoromethyl group is expected to impart hydrophobicity and oleophobicity to the resulting polymer surfaces, making them suitable for applications in water-repellent and anti-fouling coatings.

Utility in Catalyst and Ligand Design

The structural features of this compound make it an interesting candidate for the design of ligands for catalysis and metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the nature of the organic linkers. The corresponding dicarboxylic acid derived from this compound could serve as a linker in the synthesis of novel MOFs. The presence of both methoxy and trifluoromethyl groups on the linker could lead to MOFs with unique pore environments and functionalities. The trifluoromethyl groups could enhance the framework's stability and influence its adsorption properties, potentially leading to applications in gas storage and separation.

This compound can be chemically modified to produce a variety of ligands for transition-metal catalysis. The ester group can be converted into other functional groups such as amides, hydrazides, or alcohols, which can then be further elaborated. The aromatic ring can also be functionalized, for example, through the introduction of coordinating groups like phosphines or pyridines. The electronic properties of the resulting ligands would be influenced by the methoxy and trifluoromethyl substituents, which in turn can tune the catalytic activity and selectivity of the corresponding metal complexes.

Analytical Standard in Chemical Research

In analytical chemistry, well-characterized compounds are essential as standards for method development and calibration.

This compound can serve as a reference compound in the development of chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), for the analysis of fluorinated aromatic compounds. Its distinct retention behavior, influenced by its polarity and volatility, can be used to optimize separation conditions and validate analytical methods for related substances.

The compound's unique spectroscopic signature in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) makes it a potential reference material. In ¹⁹F NMR, the trifluoromethyl group provides a distinct signal that can be used for chemical shift referencing. Similarly, its fragmentation pattern in mass spectrometry can be used for the calibration and tuning of instruments intended for the analysis of fluorinated molecules.

Future Research Trajectories and Emerging Opportunities in the Chemistry of Substituted Benzoates

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral molecules with high precision remains a paramount goal in organic chemistry. For substituted benzoates, future research will likely focus on developing catalytic asymmetric methods to introduce stereocenters, either within the substituents or through reactions targeting the benzoate (B1203000) core.

Current methodologies in asymmetric catalysis offer a blueprint for these future routes. For instance, transition metals paired with chiral ligands are effective for a variety of transformations. acs.org Research has demonstrated the power of cyclometalated π-allyliridium-C,O-benzoate complexes in catalyzing the enantioselective allylic amination of various amines with complete branched regioselectivity. nih.govnih.gov Adapting such catalytic systems to derivatives of Ethyl 3-methoxy-5-(trifluoromethyl)benzoate could enable the synthesis of novel, enantiomerically pure pharmaceutical intermediates.

Another promising avenue is the use of chiral phosphoric acids as organocatalysts, which have successfully been used for the enantioselective synthesis of complex heterocyclic structures like 1,4-benzodioxepines. acs.org Future work could involve designing substrates derived from the title compound that can undergo intramolecular cyclization reactions under organocatalytic conditions, yielding chiral products with high stereocontrol. Furthermore, methods developed for the stereoselective synthesis of complex natural products, such as those involving C–H insertion of donor/donor carbenes, could be adapted to create highly substituted, stereochemically rich benzoate derivatives. escholarship.org

Table 1: Potential Asymmetric Transformations for Benzoate Derivatives

Catalytic System Transformation Type Potential Application to Title Compound Desired Outcome
Chiral Iridium Complexes Allylic Alkylation Reaction with a derivatized ester group Enantiopure side-chain functionalization
Chiral Phosphoric Acids Intramolecular Cyclization Desymmetrization of a prochiral derivative Synthesis of chiral fused-ring systems

Investigation of Photophysical Properties and Photoreactions

The interplay of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups on an aromatic ring can lead to unique photophysical behaviors. The trifluoromethyl group is known to enhance properties like stability, lipophilicity, and electron transport in molecules, making it a valuable component in materials for Organic Light-Emitting Diodes (OLEDs). nih.gov Concurrently, substituted benzoates themselves are emerging as key players in photochemistry.

Recent studies have shown that simple substituted benzoates, such as methyl 4-fluorobenzoate, can function as highly effective and practical photosensitization catalysts. nih.gov They can power challenging reactions like direct C(sp³)–H fluorinations under mild, light-powered conditions, a significant advantage for late-stage functionalization in drug discovery. nih.gov

Future research should systematically investigate the photophysical properties of this compound, including its absorption, emission spectra, and quantum yields. The potential for this compound to act as a novel photosensitizer or as a core for fluorescent probes and OLED materials is high. Moreover, exploring its photochemical reactivity is crucial; the stability of the C-F bonds in the trifluoromethyl group under irradiation is a key question, as some trifluoromethyl aromatic amines have been shown to undergo photocatalyzed defluorination. nih.gov

Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers profound advantages in terms of safety, efficiency, scalability, and process control. rsc.org Flow microreactors, with their high surface-area-to-volume ratios, allow for superior heat and mass transfer, enabling reactions to be run under conditions that are often inaccessible in flasks. nih.gov

For the synthesis and derivatization of substituted benzoates, flow chemistry presents several opportunities.

Enhanced Safety: Many reactions to install trifluoromethyl groups or other functionalities involve hazardous reagents or highly exothermic steps. Flow reactors minimize the volume of reactive material at any given time, significantly reducing risk.

Control of Reactive Intermediates: The precise control over residence time in microreactors (often on the scale of seconds or less) allows for the generation and immediate use of highly unstable intermediates that would decompose in a batch reactor. rsc.orgbeilstein-journals.org This could unlock novel synthetic pathways for functionalizing the benzoate ring.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. researchgate.net

Future efforts will focus on developing end-to-end continuous processes for the synthesis of this compound and its conversion into high-value derivatives, integrating synthesis, purification, and analysis into a single, automated system. beilstein-journals.org

Exploration of New Catalytic Transformations Involving the Title Compound

Modern transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of C-H bonds, which were once considered inert. This strategy avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses.

The aromatic C-H bonds on this compound are prime targets for such catalytic transformations. The ester group can act as a directing group to achieve ortho-selective functionalization. Ruthenium(II) catalysts, for example, have shown great promise in the ortho-C–H oxygenation of substituted aromatics. researchgate.net Similarly, palladium catalysts are widely used for C-H functionalization to form new C-C and C-S bonds. acs.org

Future research should explore the regioselectivity of C-H activation on the title compound's ring, which is influenced by the electronic and steric effects of the existing methoxy (B1213986) and trifluoromethyl groups. New catalytic systems could be developed to target the C2, C4, or C6 positions selectively, providing access to a wide array of novel polysubstituted aromatic compounds. Furthermore, the benzoate moiety itself can participate in novel catalytic cycles. Sodium benzoate has been shown to act as a catalyst in certain esterification reactions, highlighting the potential for the benzoate functional group to play a more active role in chemical transformations. nbinno.com

Advanced Theoretical Modeling for Predictive Chemistry and Material Design

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. They provide deep mechanistic insights, predict molecular properties, and guide experimental design, thereby accelerating the discovery of new molecules and materials.

For substituted benzoates like the title compound, advanced theoretical modeling can be applied in several key areas:

Reactivity Prediction: Using methods like Density Functional Theory (DFT), the electron distribution on the aromatic ring can be mapped to predict the most likely sites for electrophilic or nucleophilic attack. Transition state energies for proposed reaction pathways can be calculated to assess their feasibility and predict product ratios. nih.gov

Structure-Reactivity Relationships: Computational models can be used to build quantitative structure-reactivity relationships (QSRRs), correlating calculated electronic parameters with experimentally observed reaction rates, as has been done for nucleophilic substitution reactions of phenyl benzoates. nih.gov

Material Design: The photophysical and electronic properties (e.g., HOMO/LUMO levels) of novel derivatives can be predicted before synthesis. This is particularly valuable for designing new materials for electronics, such as OLEDs, where specific energy levels are required for efficient device performance.

Future research will see a tighter integration of computational modeling and experimental work, creating a feedback loop where theoretical predictions guide synthesis, and experimental results are used to refine and improve the predictive power of the models.

Sustainable and Eco-friendly Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing the reduction of waste, the use of less hazardous substances, and energy efficiency. For the synthesis of substituted benzoates, this translates into several key research directions.

One major focus is the replacement of traditional organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and methods for performing organic reactions, such as the synthesis of benzothiazole-2-thiols, in aqueous media are highly sought after. rsc.org Ethanol (B145695), a bio-based solvent, is another sustainable option. exlibrisgroup.com

Developing catalyst-free reactions is another important goal. By avoiding metal catalysts, issues related to toxicity, cost, and contamination of the final product can be circumvented. Catalyst-free syntheses of substituted benzimidazoles and benzothiazoles have been successfully developed, often proceeding at room temperature in green solvents. bohrium.comdntb.gov.ua Additionally, the use of alternative energy sources like ultrasound can accelerate reactions and improve yields, as demonstrated in the synthesis of benzoin (B196080) derivatives. asianpubs.org Future work will aim to apply these principles to the entire lifecycle of substituted benzoates, from their synthesis to their derivatization, minimizing the environmental footprint of these valuable compounds.

Unexplored Reactivity Patterns and Novel Derivatives

The unique electronic arrangement of this compound—a strong π-donor (methoxy) and a strong σ- and π-acceptor (trifluoromethyl) in a meta relationship—suggests the potential for unexplored reactivity. This substitution pattern may lead to unusual regioselectivity in electrophilic aromatic substitution reactions, challenging established predictive models. nih.gov

Future synthetic exploration could focus on:

Nucleophilic Aromatic Substitution (SNAr): While the methoxy group is typically activating, the powerful electron-withdrawing effect of the trifluoromethyl group might render the ring susceptible to SNAr reactions at positions ortho and para to it, potentially enabling the displacement of a suitably positioned leaving group.

Novel Cyclization Reactions: Using the existing functional groups as handles, novel annulation strategies could be developed. For example, Rh(III)-catalyzed cascade reactions have been used to construct complex polycyclic aromatic systems like benzo[a]carbazoles from simpler precursors. rsc.org Applying similar logic could lead to new families of heterocyclic compounds built upon the benzoate scaffold.

Polymer and Materials Chemistry: The title compound could serve as a monomer or a key building block for functional polymers. The rigidity of the benzene (B151609) ring and the specific properties imparted by the substituents could be exploited to create materials with tailored thermal, electronic, or optical properties.

The systematic investigation of these unexplored areas will undoubtedly lead to the discovery of novel derivatives with potentially valuable applications.

Q & A

Q. How can researchers optimize the introduction of the trifluoromethyl group during synthesis of this compound?

The trifluoromethyl group can be introduced via nucleophilic substitution using cesium fluoride (CsF) and trifluoromethyltrimethylsilane (TMS-CF₃) under anhydrous conditions. Key parameters include maintaining a reaction temperature of 0°C during reagent addition and using aprotic solvents like ethylene glycol dimethyl ether to stabilize intermediates. Post-reaction extraction with tert-butyl methyl ether improves yield by minimizing side-product contamination .

Q. What purification methods are recommended for isolating Ethyl 3-Methoxy-5-(Trifluoromethyl)Benzoate?

Due to its solubility in ethanol and dimethylformamide, fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. Monitor purity via HPLC or ¹H/¹⁹F NMR, focusing on resolving signals at δ 4.35 ppm (ethyl ester quartet) and δ -60 ppm (CF₃ group) .

Q. How can hydrolysis of this ester be controlled to synthesize the corresponding benzoic acid derivative?

Acidic hydrolysis (e.g., HCl in methanol/water, 20°C, 1 hour) selectively cleaves the ester bond without affecting the methoxy or trifluoromethyl groups. Neutralization with aqueous NaHCO₃ followed by extraction yields the free acid. Confirm completion via FT-IR (loss of ester C=O stretch at ~1740 cm⁻¹) .

Q. Which crystallography techniques are suitable for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is optimal. Ensure high-resolution data (<1.0 Å) to resolve trifluoromethyl disorder. Twin refinement may be required if crystals exhibit pseudo-symmetry .

Advanced Research Questions

Q. What role do electron-withdrawing substituents (CF₃, methoxy) play in modulating photophysical properties for OLED applications?

The CF₃ group enhances electron deficiency, red-shifting absorption/emission spectra, while the methoxy group stabilizes excited states via resonance. Compare solvatochromic effects using time-dependent DFT (TD-DFT) to model charge-transfer transitions. Experimental validation via fluorescence spectroscopy in varying solvent polarities (e.g., cyclohexane vs. DMSO) quantifies dipole moment changes .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify electron density distribution. Fukui indices reveal the 4-position as most reactive toward electrophiles (e.g., nitration), validated by LC-MS analysis of reaction mixtures .

Q. What strategies mitigate steric hindrance during catalytic cross-coupling reactions involving this benzoate?

Use bulky ligands (e.g., SPhos or XPhos) with Pd catalysts to enhance turnover in Suzuki-Miyaura couplings. Microwave-assisted conditions (120°C, 20 minutes) improve yields by accelerating aryl boronic acid activation. Monitor by ¹⁹F NMR for real-time CF₃ group stability .

Q. How does solvent choice influence the nucleophilic aromatic substitution of the methoxy group?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions. Kinetic studies using ³⁵S-labeled nucleophiles (e.g., NaSH) reveal rate constants correlate with solvent dielectric constant. Competitive pathways (e.g., demethylation) are minimized at low temperatures (<50°C) .

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